molecular formula C20H15Cl2F6N5O2S B2641895 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonylpiperazine CAS No. 338406-62-5

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonylpiperazine

Cat. No. B2641895
CAS RN: 338406-62-5
M. Wt: 574.32
InChI Key: UKKSHKJGXAIETE-UHFFFAOYSA-N
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Description

The compound “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonylpiperazine” is a chemical compound with the CAS Number: 914637-57-3 . Its molecular weight is 279.69 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClF3N3/c1-7-6-18 (3-2-16-7)10-9 (12)4-8 (5-17-10)11 (13,14)15/h4-5,7,16H,2-3,6H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm^3, a boiling point of 260.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 36.1±0.3 cm^3 .

Scientific Research Applications

Organic Synthesis and Catalysis

Trifluoromethanesulfonic acid has been identified as an effective catalyst for inducing cyclization in homoallylic sulfonamides, leading to the formation of pyrrolidines. This demonstrates the compound's utility in facilitating the construction of complex polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).

Materials Science

In the domain of materials science, the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups has enabled the creation of fluorinated polyamides. These polymers exhibit remarkable solubility, thermal stability, and mechanical strength, alongside low dielectric constants, making them suitable for advanced materials applications (Liu et al., 2013).

Medicinal Chemistry

The exploration of sulfonamide-based structures for pharmaceutical applications is a significant area of research. For instance, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides has yielded chiral pyrrolidin-3-ones, offering potential for the development of new therapeutic agents (Králová et al., 2019). Additionally, the creation of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety has shown promising antifungal and insecticidal activities, indicating the compound's potential in agricultural and medical applications (Xu et al., 2017).

Green Chemistry

The synthesis of 2-chloromethyl-3-methyl-4-(methanesulfonyl)pyridine, an intermediate in the production of dexlansoprazole, exemplifies the application of green chemistry principles. This process showcases the compound's role in creating more sustainable and environmentally friendly chemical synthesis pathways (Gilbile et al., 2017).

Safety and Hazards

The compound is classified as an irritant . It may cause serious eye irritation, skin irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2F6N5O2S/c21-14-8-12(19(23,24)25)10-29-17(14)31-4-6-32(7-5-31)36(34,35)16-2-1-3-33(16)18-15(22)9-13(11-30-18)20(26,27)28/h1-3,8-11H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKSHKJGXAIETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CN3C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2F6N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonylpiperazine

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